4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate is an organic compound with the molecular formula C22H17NO3 It is a Schiff base derivative, characterized by the presence of an imine group (–CH=N–) formed by the condensation of an aldehyde or ketone with an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves the condensation reaction between 4-acetylbenzaldehyde and 4-aminophenyl 4-methylbenzoate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers with specific thermal and electrical properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate
- 4-{(E)-[(4-Acetylphenyl)imino]methyl}phenyl 4-bromobenzoate
- 4-{(E)-[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate
Uniqueness
4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its specific structural features, such as the presence of both acetyl and methylbenzoate groups. These groups can influence the compound’s reactivity, solubility, and overall bioactivity, distinguishing it from other similar Schiff base derivatives.
Eigenschaften
Molekularformel |
C23H19NO3 |
---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[4-[(4-acetylphenyl)iminomethyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H19NO3/c1-16-3-7-20(8-4-16)23(26)27-22-13-5-18(6-14-22)15-24-21-11-9-19(10-12-21)17(2)25/h3-15H,1-2H3 |
InChI-Schlüssel |
ZXISTEGEVDRLAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.